4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene

Catalog No.
S12786924
CAS No.
M.F
C8H7BrFN3
M. Wt
244.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene

Product Name

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene

IUPAC Name

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene

Molecular Formula

C8H7BrFN3

Molecular Weight

244.06 g/mol

InChI

InChI=1S/C8H7BrFN3/c1-5(12-13-11)6-2-3-8(10)7(9)4-6/h2-5H,1H3/t5-/m0/s1

InChI Key

QUSFIBUPEGMUED-YFKPBYRVSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)N=[N+]=[N-]

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)Br)N=[N+]=[N-]

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is a complex organic compound characterized by the presence of an azido group, a bromo group, and a fluorine atom attached to a benzene ring. Its molecular formula is C8H8BrFN3, and it features a unique structure that allows for various chemical interactions and potential applications in both chemical synthesis and biological research. The azido group is particularly notable for its reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The azido, bromo, and fluoro groups can participate in nucleophilic substitution reactions, allowing for the formation of diverse substituted products. For instance, the azido group can be replaced by amines or alcohols through nucleophilic attack.
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of catalysts, which could yield compounds with enhanced biological activity.
  • Oxidation Reactions: The compound may also undergo oxidation reactions, potentially leading to nitro or other oxidized derivatives that could have different properties or activities .

The biological activity of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is primarily attributed to its azido group, which allows for covalent modification of proteins and other biomolecules. This property makes it useful in studying enzyme interactions and protein labeling. The compound's unique structure may influence its ability to interact with various biological targets, potentially leading to applications in drug development and therapeutic interventions.

The synthesis of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 2-bromo-1-fluoroaniline.
  • Azidation: The introduction of the azido group is achieved through a reaction with sodium azide under controlled conditions.
  • Bromination: Bromination is performed using bromine or a brominating agent to introduce the bromo substituent onto the benzene ring.
  • Fluorination: Fluorine is introduced via fluorination reactions using appropriate fluorinating agents.

These steps can be optimized through the use of catalysts and specific reaction conditions to enhance yield and purity .

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene has several notable applications:

  • Chemical Synthesis: It serves as a building block for more complex molecules in organic synthesis, particularly in pharmaceutical development.
  • Biological Research: Its ability to modify proteins makes it valuable for studying biological processes and developing new therapeutic agents.
  • Material Science: The compound may also find applications in creating specialty chemicals with specific properties tailored for industrial use .

Interaction studies involving 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene focus on its ability to form covalent bonds with nucleophilic sites on proteins. These interactions can significantly affect protein function and are instrumental in elucidating biochemical pathways. The compound's reactivity profile allows researchers to explore its potential as a tool for targeted modifications in various biological systems.

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene can be compared with several similar compounds that share structural features but differ in their substituents:

Compound NameStructural FeaturesUnique Characteristics
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzeneSimilar structure with (1R) configurationPotentially different biological activity due to stereochemistry
4-[(1S)-1-azidoethyl]-2-chloro-1-fluorobenzeneChlorine instead of bromineDifferent reactivity patterns due to chlorine's lower leaving ability
4-[(1S)-1-azidoethyl]-2-bromo-1-chlorobenzeneChlorine instead of fluorineVariations in physical properties and reactivity
4-(bromomethyl)-2-bromo-1-fluorobenzeneNo azido group presentLacks the unique reactivity associated with azides

These compounds exhibit similar reactivity but differ significantly in their specific chemical and physical properties, influencing their applications in research and industry .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

242.98074 g/mol

Monoisotopic Mass

242.98074 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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